(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one
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Overview
Description
HO-3867 is a synthetic compound belonging to the class of diarylidenylpiperidones. It is known for its potent antitumor activity and selective inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has shown significant cytotoxicity towards cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
HO-3867 is synthesized through a multi-step process involving the condensation of piperidone with aromatic aldehydes. The key steps include:
Condensation Reaction: Piperidone is reacted with aromatic aldehydes in the presence of a base to form diarylidenylpiperidone.
N-Hydroxypyrroline Substitution: The diarylidenylpiperidone is then modified by introducing an N-hydroxypyrroline group at the N-terminal of the piperidone ring.
Industrial Production Methods
The industrial production of HO-3867 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
HO-3867 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.
Substitution: HO-3867 can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen or other oxidizing agents under aerobic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Formation of a paramagnetic nitroxide.
Reduction: Formation of the hydroxylamine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
HO-3867 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown potent antitumor activity against various cancer cell lines, including ovarian, pancreatic, and osteosarcoma cells.
Antioxidant Research: Due to its ability to form a paramagnetic nitroxide, HO-3867 is used in studies related to oxidative stress and antioxidant mechanisms.
Signal Transduction Studies: HO-3867 is a selective inhibitor of the STAT3 pathway, making it valuable in research focused on signal transduction and transcriptional regulation.
Mechanism of Action
HO-3867 exerts its effects primarily through the inhibition of the STAT3 pathway. The compound selectively inhibits STAT3 phosphorylation, transcription, and DNA binding without affecting other STAT proteins. This inhibition leads to the downregulation of STAT3-mediated genes involved in cell survival, proliferation, and migration . Additionally, HO-3867 induces apoptosis through both intrinsic and extrinsic pathways by activating caspases and increasing reactive oxygen species (ROS) production .
Comparison with Similar Compounds
HO-3867 is part of the diarylidenylpiperidone class of compounds. Similar compounds include:
H-4073: Another diarylidenylpiperidone with similar STAT3 inhibitory properties.
Curcumin: A natural compound with structural similarities to HO-3867.
HO-3867 stands out due to its selective cytotoxicity towards cancer cells, minimal toxicity to healthy cells, and potent inhibition of the STAT3 pathway, making it a unique and promising compound for therapeutic applications .
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZQFTQMMAIRRM-JFMUQQRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C(C(=C1)CN2C/C(=C\C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)F)/C2)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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